Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)

N-Boc L-Orinithine Lactam structure
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
CAS 번호:92235-39-7
MF:C10H18N2O3
메가와트:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26

N-Boc L-Orinithine Lactam 화학적 및 물리적 성질

이름 및 식별자

    • (S)-3-(Boc-amino)-2-piperidone
    • (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
    • N-Boc L-Orinithine Lactam
    • (S)-3-Boc-amino-2-piperidone
    • (S)-3-Boc-aminopiperidin-2-one
    • (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
    • Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
    • tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
    • 3-tert-Butyloxycarbonylamino-2-piperidone
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
    • t-Boc-amino-2-piperidone
    • (3S)-2-Oxo-3-(Boc-amino)piperidine
    • 3-t-Butyloxycarbonyl-amino-2-piperidone
    • PubCh
    • 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
    • Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
    • tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
    • MFCD08166304
    • SCHEMBL2462209
    • Q-103079
    • EN300-1693201
    • DTXSID10238933
    • TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
    • (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
    • 92235-39-7
    • SSBSATYPIISWFD-ZETCQYMHSA-N
    • DTXCID60161424
    • AKOS015918079
    • AC-29437
    • GS-6339
    • CS-B1207
    • (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
    • VT1456
    • tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
    • tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
    • (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
    • A19575
    • MDL: MFCD08166304
    • 인치: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
    • InChIKey: SSBSATYPIISWFD-ZETCQYMHSA-N
    • 미소: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 214.13200
  • 동위원소 질량: 214.13174244g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 258
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 67.4
  • 소수점 매개변수 계산 참조값(XlogP): 0.8

실험적 성질

  • 비등점: 405.6°C at 760 mmHg
  • 플래시 포인트: 199.1℃
  • PSA: 67.43000
  • LogP: 1.50940

N-Boc L-Orinithine Lactam 보안 정보

N-Boc L-Orinithine Lactam 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

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    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

N-Boc L-Orinithine Lactam 가격추가 >>

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N-Boc L-Orinithine Lactam 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ;  3.5 h, rt
1.3 10 min, rt
참조
Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates
, Japan, , ,

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ;  3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic
Colobbio, Maximiliano ; Duarte, Gerardo; Melian, Maria Elisa; Silvera, Mauricio; Teixeira, Ramiro; et al, Letters in Drug Design & Discovery, 2023, 20(2), 225-231

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
참조
Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2
Yu, Kuo Long; Rajakumar, G.; Srivastava, Lalit K.; Mishra, Ram K.; Johnson, Rodney L., Journal of Medicinal Chemistry, 1988, 31(7), 1430-6

합성 방법 4

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Potassium hydroxide ,  Triphosgene Solvents: Acetonitrile ,  Water ;  20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  15 s, 20 °C
참조
Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor
Fuse, Shinichiro ; Komuro, Keiji ; Otake, Yuma ; Masui, Hisashi ; Nakamura, Hiroyuki, Chemistry - A European Journal, 2021, 27(27), 7525-7532

합성 방법 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  60 h, 20 - 25 °C
참조
Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ;  3 d, rt
참조
Asymmetric synthesis of (3S,9S)-ciliatamide C
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Sodium bicarbonate ,  BOP reagent Solvents: Dimethylformamide ;  12 h, rt
참조
Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
참조
Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin
Boeckman, Robert K. Jr.; Perni, Robert B., Journal of Organic Chemistry, 1986, 51(26), 5486-9

합성 방법 9

반응 조건
1.1 Reagents: Diphenylsilane ,  4-(Dimethylamino)pyridine ,  Diisopropylethylamine Solvents: Acetonitrile ;  42 h, 80 °C
참조
Diphenylsilane as a coupling reagent for amide bond formation
Sayes, Morgane; Charette, Andre B., Green Chemistry, 2017, 19(21), 5060-5064

합성 방법 10

반응 조건
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ;  15 h, 80 °C
참조
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3
Lanigan, Rachel M.; Starkov, Pavel; Sheppard, Tom D., Journal of Organic Chemistry, 2013, 78(9), 4512-4523

합성 방법 11

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
참조
A flexible approach for the synthesis of selectively labelled L-arginine
Hamilton, Deborah J.; Sutherland, Andrew, Tetrahedron Letters, 2004, 45(29), 5739-5741

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Diethyl ether ;  rt
참조
Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, reflux
1.2 Reagents: Ammonium chloride ;  overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
참조
Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids
Chulin, A. N.; Rodionov, I. L.; Baidakova, L. K.; Rodionova, L. N.; Balashova, T. A.; et al, Journal of Peptide Science, 2005, 11(3), 175-186

합성 방법 14

반응 조건
1.1 Reagents: Alumina Solvents: Toluene ;  reflux
1.2 -
참조
Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids
Munguia, Beatriz; Mendina, Pablo; Espinosa, Romina; Lanz, Andrea; Saldana, Jenny; et al, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014

합성 방법 15

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
1.2 Solvents: Methanol ;  18 h, rt
참조
Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders
, World Intellectual Property Organization, , ,

N-Boc L-Orinithine Lactam Raw materials

N-Boc L-Orinithine Lactam Preparation Products

N-Boc L-Orinithine Lactam 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
주문 번호:A19575
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:01
가격 ($):253.0
Email:sales@amadischem.com

N-Boc L-Orinithine Lactam 관련 문헌

추천 공급업체
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
A19575
순결:99%
재다:25g
가격 ($):253.0
Email